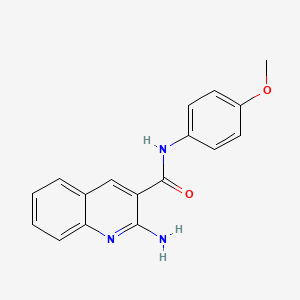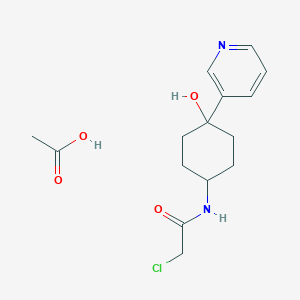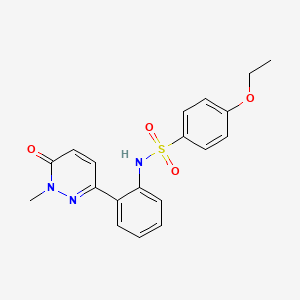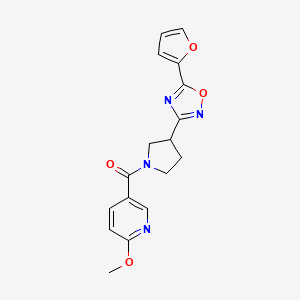![molecular formula C19H29N5O2S B2416336 N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-32-7](/img/structure/B2416336.png)
N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-2-one group, a thioacetamide group, and a 4-methylpiperazine group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the piperazine and pyrimidine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thioacetamide group could potentially undergo hydrolysis, and the piperazine ring could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a cyclic structure could influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor (H4R) shows significant implications in anti-inflammatory and antinociceptive activities. These compounds, through optimization and structure-activity relationship studies, have demonstrated potential in treating conditions related to inflammation and pain, indicating a promising avenue for therapeutic applications in pain management and possibly other inflammatory diseases (Altenbach et al., 2008).
Dual Cytokine Regulation
A study on a pyrimidylpiperazine derivative showcased its dual regulatory effect on tumor necrosis factor-alpha and interleukin-10 production. This compound provided protection against lipopolysaccharide-induced shock in mice, suggesting its utility in the treatment of septic shock, rheumatoid arthritis, and Crohn's disease through modulating immune responses (Fukuda et al., 2000).
Insecticidal Applications
The synthesis and assessment of heterocyclic compounds incorporating a thiadiazole moiety against Spodoptera littoralis (cotton leafworm) indicate potential agricultural applications. This research underlines the value of such compounds in developing new, effective insecticides for crop protection (Fadda et al., 2017).
Antimicrobial Activity
Several studies have focused on the synthesis of new heterocycles incorporating antipyrine moieties, demonstrating antimicrobial activities. These compounds have been evaluated against various pathogens, offering insights into their potential as novel antimicrobial agents, which could be crucial for addressing the increasing resistance to existing antimicrobials (Bondock et al., 2008).
Antitumor Activity
Research on the synthesis of novel heterocyclic compounds, including those incorporating thiazole and pyrimidine moieties, has shown promising antitumor activities. These studies contribute to the ongoing search for new chemotherapeutic agents, highlighting the compound's potential in cancer research (Albratty et al., 2017).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it could interact with biological targets such as enzymes or receptors. The 4-methylpiperazine group is a common feature in many pharmaceuticals and could potentially enhance the solubility and bioavailability of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-22-9-11-23(12-10-22)24-16-8-4-7-15(16)18(21-19(24)26)27-13-17(25)20-14-5-2-3-6-14/h14H,2-13H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYPTAPJVGSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)




![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)



![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)
